molecular formula C8H7ClN4O2S B15060868 {[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea

{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea

Cat. No.: B15060868
M. Wt: 258.69 g/mol
InChI Key: WWIODQCZVWJPED-UHFFFAOYSA-N
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Description

{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea is a synthetic organosulfur compound that serves as a versatile chemical scaffold for researchers developing novel bioactive molecules. Thiourea derivatives are extensively investigated in medicinal chemistry for their diverse biological profiles, which include significant antibacterial, antioxidant, and anticancer properties . The structure incorporates a 2-chloro-5-nitrophenyl motif, a group known in related compounds to contribute to biological activity, particularly against bacterial pathogens . The mechanism of action for thiourea derivatives is often multi-faceted. Their antibacterial activity may involve binding to essential amino acid residues in the active site of bacterial enzymes, such as tyrosinase, thereby disrupting critical cellular functions . Some metal complexes derived from thiourea ligands have shown potent activity against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, certain thiourea derivatives demonstrate the ability to inhibit the growth of various human cancer cell lines, making them promising leads in oncology research . This product is intended for chemical and pharmaceutical research applications, including as a precursor in heterocyclic synthesis, for the development of new antimicrobial agents, and for exploratory investigations in cancer biology. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

[(2-chloro-5-nitrophenyl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2S/c9-7-2-1-6(13(14)15)3-5(7)4-11-12-8(10)16/h1-4H,(H3,10,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIODQCZVWJPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=S)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are commonly employed.

    Substitution: Nucleophiles like sodium azide or primary amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of {[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Modifications Key Applications/Bioactivity Synthesis Method
{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea (Target Compound) C₈H₆ClN₃O₂S 2-Chloro-5-nitro phenyl group Antifungal, pesticidal (inferred) Likely via aryl amine-thiocyanate condensation
1-(2-Chloro-5-nitrophenyl)-3-(2,2-dimethylpropionyl)thiourea (Compound D) C₁₃H₁₅ClN₃O₃S t-Butyl acyl group Antifungal, plant-growth regulation Pivaloyl chloride + potassium thiocyanate
[(E)-({2-[3-(2-{(1E)-[(Carbamothioylamino)imino]methyl}phenoxy)propoxy]phenyl}methylidene)amino]thiourea (Compound C) C₁₉H₂₂N₆O₂S₂ Extended phenoxypropoxy chain Structural studies (no explicit bioactivity) Not detailed; likely multi-step condensation
Ni(II), Co(II), Cu(II) complexes of [(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea Varies (metal-dependent) Thiazole ring + metal coordination DNA binding, antibacterial activity Metal salt + ligand in ethanol
EMAC2056 (2-[2-[(2-Methoxy-5-Phenylphenyl)methylidene]hydrazin-1-yl]-4-(4-Methoxyphenyl)-1,3-Thiazole Bromide) C₂₄H₂₂BrN₃O₂S Methoxy-phenyl groups + thiazole core HIV-1 RT inhibition (inferred) Hydrazine-carbothioamide + benzyl bromide

Structural and Electronic Comparisons

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-chloro-5-nitro substituents create a strong electron-deficient aromatic system, enhancing electrophilic reactivity compared to methoxy (electron-donating) groups in EMAC2056 . This difference may influence binding to biological targets, such as enzymes or DNA.
  • Metal Coordination : Unlike the Ni(II), Co(II), and Cu(II) complexes in , the target compound lacks metal coordination. Metal complexes exhibit enhanced DNA intercalation and antibacterial activity due to redox-active metal centers .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data Comparison

Compound Crystal System Space Group Unit Cell Parameters (Å) Hydrogen Bonding Features Reference
Target Compound Not reported Likely intramolecular N–H⋯O/S bonds (inferred)
Compound C Monoclinic C2/c a=19.3941, b=12.7110, c=10.1450, β=103.3° Extensive intermolecular N–H⋯S and O–H⋯S
1-(2-Chloro-5-nitrophenyl)-3-(t-butyl)thiourea Orthorhombic Pnma a=10.70, b=7.15, c=17.54 Intramolecular N–H⋯O; π-π stacking
  • The absence of intermolecular hydrogen bonds in Compound D contrasts with Compound C’s robust H-bond network , suggesting divergent solubility and stability profiles.

Biological Activity

The compound {[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antioxidant, anticancer, antimicrobial, and enzyme inhibitory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

  • Molecular Formula : C₉H₈ClN₃O₂S
  • Molecular Weight : 245.69 g/mol

This compound features a thiourea moiety, which is known for its ability to form hydrogen bonds and participate in various biochemical interactions.

Antioxidant Activity

Thiourea derivatives have been shown to possess significant antioxidant properties. For instance, studies indicate that certain thiourea compounds exhibit strong reducing potential against free radicals. The antioxidant activity of related thioureas was assessed using the DPPH radical scavenging method, revealing IC50 values ranging from 45 µg/mL to 52 µg/mL for various derivatives .

Anticancer Activity

The anticancer potential of This compound has been explored in several studies. Notably, thiourea derivatives have demonstrated efficacy against various cancer cell lines. The following table summarizes the IC50 values observed for different thiourea derivatives against specific cancer types:

CompoundCancer TypeIC50 (µM)
Compound ABreast Cancer1.50
Compound BProstate Cancer3.00
Compound CPancreatic Cancer14.00
Compound DLung Cancer<20

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research has shown that thiourea derivatives exhibit antimicrobial properties against a range of pathogens. For example, studies report that certain substituted thioureas demonstrate potent antifungal activity against plant pathogens such as Pyricularia oryzae and Drechslera oryzae. The minimum inhibitory concentrations (MIC) for these compounds are noted to be significantly lower than those of standard antifungal agents .

Enzyme Inhibition

Thiourea compounds have also been investigated for their potential as enzyme inhibitors. Specifically, they have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment. The following table presents the IC50 values for selected thiourea derivatives against these enzymes:

CompoundAChE IC50 (nM)BChE IC50 (nM)
Compound E33.27105.9
Compound F93.85412.5

These results indicate that the compounds are more effective against AChE than BChE, highlighting their potential in neuroprotective therapies .

Study on Anticancer Efficacy

A recent study evaluated the effects of a novel thiourea derivative on human leukemia cell lines. The results showed significant cytotoxicity with an IC50 value of 1.50 µM, indicating strong potential as an anticancer agent. Furthermore, treated cells exhibited morphological changes typical of apoptosis, including cell shrinkage and membrane blebbing .

Study on Antioxidant Properties

Another investigation focused on the antioxidant capacity of various thiourea derivatives using the ABTS assay. The study found that one derivative had an IC50 value of 52 µg/mL, demonstrating its ability to scavenge free radicals effectively .

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